molecular formula C5H12Cl2N2O2 B8185818 Hexahydropyridazine-3-carboxylic acid dihydrochloride

Hexahydropyridazine-3-carboxylic acid dihydrochloride

Cat. No.: B8185818
M. Wt: 203.06 g/mol
InChI Key: VZMNUIUXLIBGKR-UHFFFAOYSA-N
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Description

Hexahydropyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound with a pyridazine ringThe compound is characterized by its molecular formula C5H11ClN2O2 and a molecular weight of 182.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydropyridazine-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with diethyl oxalate, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Hexahydropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hexahydropyridazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Hexahydropyridazine-3-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of hexahydropyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases and kinases, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • Hexahydropyridazine-3-carboxylic acid
  • Piperazine-3-carboxylic acid
  • Piperidazine-3-carboxylic acid

Comparison: Hexahydropyridazine-3-carboxylic acid dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in pharmaceutical formulations.

Properties

IUPAC Name

diazinane-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMNUIUXLIBGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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